molecular formula C15H10ClN3O2 B4552336 5-(4-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide

5-(4-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide

Cat. No.: B4552336
M. Wt: 299.71 g/mol
InChI Key: BSMFDHVEGPFGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C15H10ClN3O2 and its molecular weight is 299.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.0461543 g/mol and the complexity rating of the compound is 361. The solubility of this chemical has been described as 0.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activities

Compounds similar to "5-(4-chlorophenyl)-N-3-pyridinyl-3-isoxazolecarboxamide" have shown promising antitumor properties. For instance, a study involving the synthesis of thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including compounds with similar structures, demonstrated significant in vitro cytotoxicity against various cancer cell lines, suggesting their potential as cancer therapeutic agents (Atta & Abdel‐Latif, 2021). Additionally, another study highlighted the antitumor effectiveness of pyrazolo pyrimidine derivatives, indicating these compounds' capacity to inhibit tumor growth (Xin, 2012).

Synthetic and Chemical Characterization

The synthesis and chemical characterization of related compounds have been a significant area of research, providing insights into their potential applications. For example, a study on the synthesis of polyamides incorporating pyridine and aromatic diamines showcases the versatility of these compounds in material science, possibly extending to the synthesis of compounds with similar structures for various applications (Faghihi & Mozaffari, 2008).

Biological Activity and Molecular Interaction

Research on the molecular interaction of similar compounds with biological targets has provided valuable insights into their mechanism of action. One study focusing on the interaction of an antagonist compound with the CB1 cannabinoid receptor revealed detailed conformational analysis and structure-activity relationships, which are crucial for the development of targeted therapies (Shim et al., 2002).

Photodegradation and Environmental Stability

The environmental stability and degradation pathways of these compounds are also of interest. A study on the photodegradation of an isoxazolidine fungicide provided insights into the degradation kinetics and photoproducts, which is essential for understanding the environmental impact of similar compounds (Liu et al., 2012).

Properties

IUPAC Name

5-(4-chlorophenyl)-N-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2/c16-11-5-3-10(4-6-11)14-8-13(19-21-14)15(20)18-12-2-1-7-17-9-12/h1-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMFDHVEGPFGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784969
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.